4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-thiazole
Overview
Description
4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-thiazole is a synthetic organic compound that belongs to the thiazole family It is characterized by the presence of a chloromethyl group and a methanesulfonylphenyl group attached to the thiazole ring
Preparation Methods
The synthesis of 4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-thiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methanesulfonylphenylthioamide and 2-chloroacetaldehyde.
Cyclization Reaction: The thioamide undergoes a cyclization reaction with 2-chloroacetaldehyde in the presence of a base, such as sodium hydroxide, to form the thiazole ring.
Chloromethylation: The resulting thiazole compound is then subjected to chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted thiazoles.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the functional groups on the thiazole ring.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is investigated for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: Researchers study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-thiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of biological processes. The methanesulfonylphenyl group may enhance the compound’s binding affinity and specificity for its targets. Pathways involved in its action include the disruption of cellular signaling and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-thiazole include:
4-(Methanesulfonyl)phenylboronic acid: This compound shares the methanesulfonylphenyl group but lacks the thiazole ring and chloromethyl group.
[(4-chlorophenyl)methyl][1-(4-methanesulfonylphenyl)ethyl]amine: This compound has a similar chloromethyl and methanesulfonylphenyl structure but differs in the presence of an amine group instead of the thiazole ring.
The uniqueness of this compound lies in its combination of the thiazole ring with the chloromethyl and methanesulfonylphenyl groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(chloromethyl)-2-(4-methylsulfonylphenyl)-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S2/c1-17(14,15)10-4-2-8(3-5-10)11-13-9(6-12)7-16-11/h2-5,7H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWZRHLBRPZKSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=CS2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601200972 | |
Record name | Thiazole, 4-(chloromethyl)-2-[4-(methylsulfonyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601200972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258641-29-0 | |
Record name | Thiazole, 4-(chloromethyl)-2-[4-(methylsulfonyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258641-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiazole, 4-(chloromethyl)-2-[4-(methylsulfonyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601200972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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